Gomisin K2, (+)-
Overview
Description
Gomisin K2 is a type of lignan, a class of compounds found in plants . Lignans like Gomisin K2 are often studied for their potential health benefits .
Synthesis Analysis
While specific synthesis methods for Gomisin K2 were not found, microbial and chemical reactions have been used to transform related compounds .Molecular Structure Analysis
The molecular structure of Gomisin K1, a compound similar to Gomisin K2, has been reported as C23H30O6 .Chemical Reactions Analysis
The transformation of related compounds has been achieved through a combination of biotransformation and chemical reactions .Scientific Research Applications
Cognitive Impairment Treatment : Gomisin A significantly reversed scopolamine-induced cognitive impairments in mice and inhibited acetylcholinesterase activity, suggesting its potential as a cognitive impairment treatment (Kim et al., 2006).
Osteoblast Differentiation in Oxidative Stress : Gomisin A enhanced the expression of heme oxygenase-1, increased mitochondrial biogenesis factors, and promoted osteoblast differentiation under high glucose-induced oxidative stress, indicating its potential therapeutic role for bone fragility fractures and implant failure triggered by diabetes (Takanche et al., 2019).
Vasorelaxation and Nitric Oxide Production : Gomisin A induced Ca2+-dependent activation and translocation of endothelial NO synthase in human coronary artery endothelial cells, linked to NO production and endothelial-dependent vasorelaxation (Park et al., 2009).
Hepatic Lipogenesis Regulation : Gomisin J attenuated lipid accumulation in HepG2 cells and suppressed the expression of lipogenic enzymes. It regulated lipogenesis and lipolysis via inhibition of fetuin-A and activation of an AMP-activated protein kinase-dependent pathway, suggesting benefits in treating nonalcoholic fatty liver disease (Kim et al., 2015).
Vascular Contraction Modulation : Gomisin A reduced vascular contraction through inhibition of the RhoA/Rho-kinase pathway in endothelium-denuded rat aorta (Seok et al., 2010).
Hepatic and Renal Injury Protection : Gomisin A induced protective effects against hepatic and renal injury induced by CCl(4) exposure through differential regulation of the MAPK signal transduction pathway (Hwang et al., 2013).
Safety And Hazards
properties
IUPAC Name |
(9S,10R)-3,4,14,15,16-pentamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaen-5-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O6/c1-12-8-14-10-16(24)20(26-4)22(28-6)18(14)19-15(9-13(12)2)11-17(25-3)21(27-5)23(19)29-7/h10-13,24H,8-9H2,1-7H3/t12-,13+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCPUCQCVTDMJGJ-QWHCGFSZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3CC1C)OC)OC)OC)OC)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C[C@H]1C)OC)OC)OC)OC)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Gomisin K2, (+)- | |
CAS RN |
75629-20-8, 75684-44-5 | |
Record name | Gomisin K1, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075629208 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Gomisin K2, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075684445 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GOMISIN K1, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D445L37O09 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | GOMISIN K2, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/111FHP5Z80 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What plant sources are known to contain Gomisin K2?
A1: Gomisin K2 has been isolated from Schisandra pubescens [] and Schizandra chinensis [].
Q2: What is the molecular formula and structure of Gomisin K2?
A2: While the provided abstracts don't explicitly state the molecular formula of Gomisin K2, they do mention that its structure was elucidated using spectroscopic methods [, ]. To obtain the molecular formula and detailed structural information, it would be necessary to consult the full research articles or relevant chemical databases.
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